![molecular formula C14H11FN2 B2538747 1-[(4-Fluorophenyl)methyl]benzimidazole CAS No. 124443-67-0](/img/structure/B2538747.png)
1-[(4-Fluorophenyl)methyl]benzimidazole
Descripción general
Descripción
“1-[(4-Fluorophenyl)methyl]benzimidazole” is a compound that contains a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . It is a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazoles are generally synthesized by coupling reactions between o-phenylenediamines with carboxylic acids, carboxylic acid chlorides, or aldehydes and in some cases esters and amides . The specific synthesis process for “1-[(4-Fluorophenyl)methyl]benzimidazole” is not explicitly mentioned in the retrieved papers.Molecular Structure Analysis
The benzimidazole core is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds . The dihedral angle between the five-membered imidazole ring and the attached six-membered benzene ring is 0.37 (13)° .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.25 . Other physical and chemical properties specific to “1-[(4-Fluorophenyl)methyl]benzimidazole” are not explicitly mentioned in the retrieved papers.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzimidazole derivatives, including 1-[(4-Fluorophenyl)methyl]benzimidazole, have been found to exhibit antimicrobial activity . In particular, two trioxygenated derivatives had minimum bactericidal concentration values against S. aureus, E. coli, P. aeruginosa, and K. pneumoniae .
Antioxidant Activity
These compounds also show antioxidant activities. For instance, compounds 5p and 5r showed good antioxidant activities of 386.6 and 306.7 µM respectively, comparable to that of ascorbic acid .
Antifungal Activity
The benzimidazole with a CF3 substituent had the best antifungal activity at 94.3 µM against C. albicans .
Interaction with DNA-gyrase
Docking studies of 5h and 5r into the active site of topoisomerase II DNA-gyrase indicated that interaction with the Mn2+ ion in the active site of the enzyme was crucial for antibacterial activity .
Anticancer Activity
Benzimidazole derivatives have been found to exhibit anticancer activity. For example, 2′-(2-benzyloxy-phenyl)-1H,1′H-[2,4]-bibenzo imidazolyl-4-carboxylic acid methyl ester, 3 (A-549 IC50 2.8 μM; HeLa IC50 7.1 μM), is more potent than UK-1 (A-549 IC50 5.1 μM; HeLa IC50 10.7 μM) .
Structural Analysis
The X-ray crystal structure analysis of selected benzimidazole derivatives, including 1-[(4-Fluorophenyl)methyl]benzimidazole, has been conducted . This helps in understanding the molecular structure and properties of these compounds, which is crucial for their applications in medicinal chemistry.
Safety and Hazards
Direcciones Futuras
The compound is a precursor involved in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors . This suggests potential future directions in the development of new pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of 1-[(4-Fluorophenyl)methyl]benzimidazole is bacterial cell division protein FtsZ . FtsZ is a key functional protein in bacterial cell division and is currently considered to be a potential target for the development of novel antibacterial agents .
Mode of Action
They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with these biopolymers .
Biochemical Pathways
It’s known that benzimidazole derivatives can have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activity , which suggests that they may have favorable ADME properties.
Result of Action
Given its potential target of ftsz, a key protein in bacterial cell division , it’s plausible that this compound could interfere with bacterial cell division, leading to antibacterial effects.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZBMMYHJKDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]benzimidazole | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)
![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)
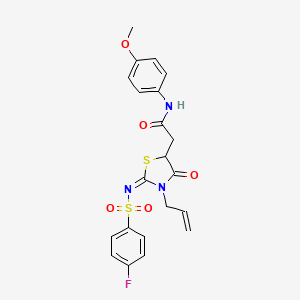
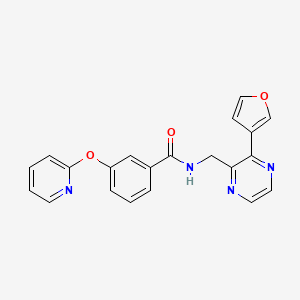
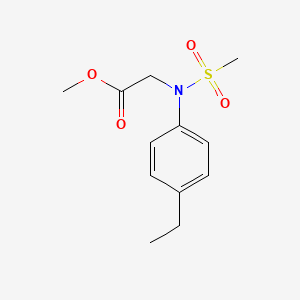
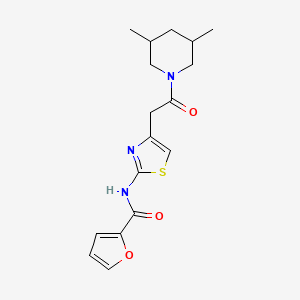
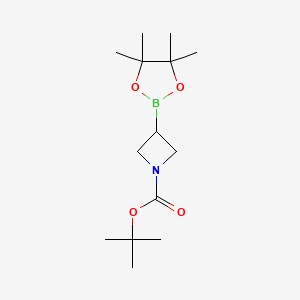
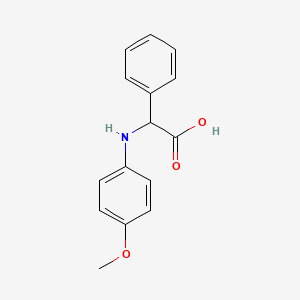
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2538683.png)
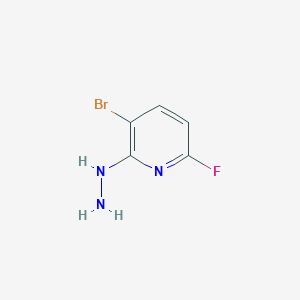


![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide](/img/structure/B2538687.png)